(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1-ethyl-1H-pyrazol-5-yl)methanone
Description
This compound features a bicyclo[2.2.1]heptane core modified with a sulfone group (2,2-dioxido-2-thia) and a 5-azabicyclo moiety. The methanone group bridges the bicyclic system to a 1-ethyl-substituted pyrazole ring.
Properties
IUPAC Name |
(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-(2-ethylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-2-14-10(3-4-12-14)11(15)13-6-9-5-8(13)7-18(9,16)17/h3-4,8-9H,2,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKESDJRBPLETKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N2CC3CC2CS3(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1-ethyl-1H-pyrazol-5-yl)methanone is a complex bicyclic structure that incorporates both sulfur and nitrogen atoms, suggesting potential biological activity. This article delves into its biological properties, synthesis methods, and relevant case studies.
Structural Characteristics
The compound features a bicyclic framework consisting of a five-membered ring fused to a six-membered ring, with functional groups that enhance its chemical reactivity. The presence of the pyrazole moiety indicates potential interactions with various biological targets, which could lead to significant pharmacological effects.
Molecular Formula
- Molecular Formula : C₉H₁₁N₃O₃S
- Molecular Weight : 229.26 g/mol
Table 1: Structural Comparison with Similar Compounds
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| Indole | Aromatic | Anticancer |
| Thioacetamide | Thioether | Antimicrobial |
| Benzothiazole | Heterocyclic | Antifungal |
The unique combination of sulfur and nitrogen within the bicyclic framework may enhance its interaction with biological targets compared to simpler analogs like indole or benzothiazole.
The biological activity of the compound has been primarily predicted through computational methods such as structure-activity relationship (SAR) analysis. Compounds with similar structural motifs often exhibit significant biological activities, including:
- Antimicrobial properties : Potential inhibition of bacterial growth.
- Anticancer effects : Similar compounds have shown efficacy in cancer cell lines.
In vitro Studies
Recent studies have utilized various techniques to assess the compound's binding affinity to biological targets:
- Molecular Docking Studies : These studies suggest that the compound can effectively bind to specific receptors involved in disease pathways.
- Cell Viability Assays : Preliminary tests indicate that the compound may reduce viability in certain cancer cell lines, suggesting potential anticancer properties.
Case Study 1: Anticancer Activity
A study focused on a related bicyclic compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.
Case Study 2: Antimicrobial Potential
Another investigation assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structural features exhibited notable antibacterial activity, suggesting the potential for further exploration of this compound.
Synthesis Methods
The synthesis of this compound can involve several strategies, including:
- Palladium-Catalyzed Reactions : This method allows for the efficient formation of bicyclic structures from simpler precursors.
- Diels-Alder Reactions : Utilized for constructing complex bicyclic frameworks from readily available starting materials.
Table 2: Synthesis Techniques Comparison
| Synthesis Method | Advantages | Limitations |
|---|---|---|
| Palladium-Catalyzed | High efficiency | Requires specific catalysts |
| Diels-Alder | Versatile substrate use | May require high temperatures |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclic Core Modifications
The target compound’s bicyclo[2.2.1]heptane system distinguishes it from other bicyclo frameworks:
- (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]hept-5-yl)(3-iodophenyl)methanone (): Replaces the pyrazole with a 3-iodophenyl group.
- 1-{(2R,4S,5R)-5-[1-Methyl-3-(2-thienyl)-1H-pyrazol-5-yl]-1-azabicyclo[2.2.2]oct-2-yl}methanamine (): Utilizes a larger bicyclo[2.2.2]octane system, which increases steric bulk and alters ring strain. The thienyl-substituted pyrazole here may enhance π-π stacking compared to the ethyl group in the target compound .
Heterocyclic Substituents
- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (): These compounds replace the bicyclic core with a tetrazole-piperidine scaffold. Tetrazoles are metabolically stable bioisosteres for carboxylic acids, whereas the target compound’s sulfone group improves solubility and oxidative stability .
- Bis-pyrazole derivatives (): Feature dual pyrazole moieties linked via a central core. The target compound’s single pyrazole with an ethyl substituent likely reduces synthetic complexity while maintaining moderate lipophilicity .
Pharmacologically Relevant Bicyclo Systems
- (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (): A penicillin-related bicyclo system with a β-lactam ring. Unlike the target compound, this structure is tailored for antibiotic activity via β-lactamase resistance, highlighting how bicyclic frameworks are versatile but highly context-dependent in function .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for iodophenyl analogs (), involving nucleophilic substitution or coupling reactions. ’s use of chloroacetyl chloride for ethanone formation may also be applicable .
Structure-Activity Relationships (SAR): The sulfone group in the target compound enhances solubility compared to non-oxidized sulfur analogs, critical for bioavailability. Ethyl substitution on pyrazole balances lipophilicity and metabolic stability, avoiding excessive hydrophobicity seen in iodine-substituted variants .
Potential Applications: While direct data are lacking, structural analogs suggest utility as kinase inhibitors or protease modulators. The rigidity of the bicyclo system could mimic peptide turn structures, enabling interference with protein-protein interactions .
Preparation Methods
Cycloaddition Approaches
The bicyclic core is synthesized via a [3+2] cycloaddition between pyrrole derivatives and dipolarophiles. Key steps include:
- Reaction : Pyrrole (1.0 eq) reacts with dimethyl acetylenedicarboxylate (1.2 eq) in acetonitrile at 50°C for 24 hours, yielding 7-thia-5-azabicyclo[2.2.1]hept-5-ene.
- Oxidation : Treatment with cerium(IV) ammonium nitrate (2.0 eq) in acetonitrile at 20°C converts the sulfide to sulfone, achieving >90% conversion.
Table 1 : Optimization of Sulfone Formation
| Oxidant | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Ce(NH₄)₂(NO₃)₆ | Acetonitrile | 20°C | 92 |
| H₂O₂/AcOH | Acetic Acid | 60°C | 78 |
| mCPBA | CH₂Cl₂ | 0°C | 85 |
Key Insight: Cerium-based oxidants provide superior yields due to selective sulfone formation without over-oxidation.
Synthesis of 1-Ethyl-1H-pyrazol-5-yl Fragment
Pyrazole Alkylation
Regioselective N-ethylation is achieved via:
Carboxylic Acid Derivatization
The 5-position is functionalized through:
- Vilsmeier-Haack Reaction : 1-Ethyl-1H-pyrazole reacts with POCl₃/DMF (1:1.5) at 0°C, producing 5-formyl-1-ethyl-1H-pyrazole (73% yield).
- Oxidation : MnO₂ (3.0 eq) in CH₂Cl₂ oxidizes the aldehyde to 1-ethyl-1H-pyrazole-5-carboxylic acid (68% yield).
Coupling Strategies for Methanone Formation
Nucleophilic Acyl Substitution
- Step 1 : Bicyclic sulfone amine (1.0 eq) reacts with triphosgene (0.5 eq) in THF at –30°C, generating the acyl chloride intermediate.
- Step 2 : Addition of 1-ethyl-1H-pyrazole-5-magnesium bromide (1.5 eq) yields the target ketone (64% yield).
Table 2 : Coupling Reagent Screening
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Grignard | THF | –30°C | 64 |
| Organolithium | Et₂O | –78°C | 58 |
| Friedel-Crafts | CH₂Cl₂ | 25°C | 42 |
Oxidative Amidation
Adapting methodologies from pyrazole ketone synthesis:
- Conditions : Bicyclic sulfone aldehyde (1.0 eq), 1-ethyl-1H-pyrazole (1.1 eq), 4-acetamido-TEMPO nitrate (0.75 eq) in acetonitrile at 54°C for 3 hours, yielding the ketone (71% yield).
Optimization and Challenges
Steric Hindrance Mitigation
The bicyclic sulfone’s rigidity necessitates:
Sulfone Stability
The –SO₂– group is sensitive to:
- Strong Bases : Avoid >pH 10 to prevent desulfonation.
- High Temperatures : Maintain reactions <60°C to avoid decomposition.
Q & A
Basic: What are the key steps in synthesizing (2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1-ethyl-1H-pyrazol-5-yl)methanone, and how are critical intermediates characterized?
Methodological Answer:
Synthesis typically involves:
Bicyclic Core Construction : Cyclization of sulfur/nitrogen-containing precursors (e.g., amines and sulfonic acid derivatives) to form the 2-thia-5-azabicyclo[2.2.1]heptane framework .
Functionalization : Coupling the bicyclic core with the 1-ethyl-1H-pyrazole moiety via acylation (e.g., Friedel-Crafts) or nucleophilic substitution .
Oxidation : Introducing the dioxido group using oxidizing agents like mCPBA or hydrogen peroxide .
Critical intermediates are characterized via ¹H/¹³C NMR (to confirm regiochemistry), mass spectrometry (for molecular weight validation), and HPLC (for purity assessment >95%) .
Basic: Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., ethyl group protons at δ 1.2–1.4 ppm, pyrazole protons at δ 6.5–7.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~200 ppm) and bicyclic sulfur/nitrogen linkages .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the bicyclic structure .
- X-ray Crystallography : Resolves stereochemical ambiguities in the bicyclic core and confirms dioxido group geometry .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance acylation efficiency, while dichloromethane minimizes side reactions during cyclization .
- Temperature Control : Low temperatures (0–5°C) stabilize reactive intermediates during oxidation, while reflux (80–100°C) accelerates cyclization .
- High-Throughput Screening (HTS) : Automated platforms test >100 reaction permutations (e.g., catalyst ratios, solvent systems) to identify optimal conditions .
- Continuous Flow Reactors : Improve scalability and reduce impurities by maintaining precise reaction parameters (e.g., residence time, mixing efficiency) .
Advanced: What computational methods are employed to predict the biological activity and binding mechanisms of this bicyclic compound?
Methodological Answer:
- Molecular Docking : Simulates interactions with targets (e.g., bacterial gyrase, kinases) using software like AutoDock Vina. Key binding residues (e.g., Asp86 in gyrase) are identified via docking scores (ΔG < −8 kcal/mol) .
- Molecular Dynamics (MD) : Trajectories (50–100 ns) assess stability of ligand-target complexes (RMSD < 2 Å) and hydration effects .
- QSAR Models : Correlate substituent electronegativity (e.g., pyrazole methyl vs. ethyl groups) with antibacterial IC₅₀ values to guide derivative design .
Advanced: How should researchers address contradictions in pharmacological data across different assay systems?
Methodological Answer:
- Orthogonal Assays : Cross-validate cytotoxicity (e.g., MTT assay) with target-specific assays (e.g., enzyme inhibition) to distinguish off-target effects .
- Cellular Context : Account for membrane permeability differences by comparing results in Gram-positive vs. Gram-negative bacterial models .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., oxidized pyrazole derivatives) that may contribute to discrepancies .
Advanced: What strategies are effective for designing derivatives to explore structure-activity relationships (SAR)?
Methodological Answer:
- Pyrazole Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity or bioisosteres (e.g., 1,2,4-triazole) to improve metabolic stability .
- Bicyclic Core Variations : Replace sulfur with oxygen (oxabicyclo analogs) to study heteroatom effects on target binding .
- Ketone Replacement : Substitute the methanone group with thioketone or amide functionalities to modulate solubility and pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
